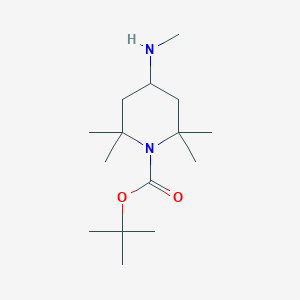

2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound known for its unique structural features and versatile applications in various fields of science and industry. This compound is characterized by its piperidine ring, which is substituted with multiple methyl groups and a tert-butyl ester functional group. Its chemical structure imparts significant steric hindrance, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

Formation of the Piperidine Ring: The initial step often involves the cyclization of appropriate precursors to form the piperidine ring. This can be achieved through various methods, including the reaction of ketones with ammonia or amines under acidic or basic conditions.

Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Formation of the Tert-Butyl Ester: The final step involves esterification, where the carboxylic acid group is reacted with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for maintaining the integrity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation primarily affects the methylamino group, converting it into a nitroso or nitro group.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its steric hindrance makes it a valuable intermediate in the synthesis of hindered amines and other sterically demanding compounds.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The steric bulk of the compound can be used to design molecules that fit into enzyme active sites, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their ability to modulate biological pathways, which could lead to new treatments for diseases.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its steric hindrance helps improve the stability and durability of these materials, making them suitable for high-performance applications.

Wirkmechanismus

The mechanism of action of 2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through steric hindrance. The bulky groups on the piperidine ring prevent the compound from fitting into certain active sites, thereby inhibiting specific biochemical pathways. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,6,6-Tetramethylpiperidine: Similar in structure but lacks the methylamino and tert-butyl ester groups.

4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group instead of a methylamino group.

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: A derivative used as a light stabilizer in polymers.

Uniqueness

The uniqueness of 2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester lies in its combination of steric hindrance and functional groups, which make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions while maintaining stability is a key feature that sets it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biologische Aktivität

2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester (CAS# 2411462-37-6) is a synthetic compound with potential biological activity. Its structure includes a piperidine ring and various alkyl substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C15H30N2O2

- Molecular Weight : 270.4142 g/mol

- CAS Number : 2411462-37-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

- Antimicrobial Activity : The compound's derivatives have shown significant antimicrobial properties against various strains of bacteria and fungi.

- Antioxidant Properties : The compound exhibits potential antioxidant activity due to its ability to scavenge free radicals.

- Cytotoxicity : Studies have indicated varying degrees of cytotoxicity against different cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of piperidine derivatives. For instance, compounds similar to 2,2,6,6-Tetramethyl-4-methylamino-piperidine have demonstrated strong inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 µg/mL .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | M. tuberculosis | 0.125 | |

| Compound B | E. coli | 16 | |

| Compound C | S. aureus | 0.06 |

Antioxidant Activity

The antioxidant properties of the compound are attributed to its ability to donate electrons and neutralize free radicals. This activity is crucial in preventing oxidative stress-related diseases. Research indicates that piperidine derivatives can effectively reduce oxidative damage in cellular models .

Cytotoxicity Studies

Cytotoxic effects have been evaluated in various cancer cell lines. For example, studies showed that certain derivatives of the compound exhibited significant cytotoxicity against human cancer cells while maintaining lower toxicity levels in normal cells .

Table 2: Cytotoxicity Data

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of key enzymes in microbial metabolism.

- Modulation of oxidative stress pathways.

- Induction of apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have reported on the efficacy of piperidine derivatives in preclinical models:

Eigenschaften

IUPAC Name |

tert-butyl 2,2,6,6-tetramethyl-4-(methylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O2/c1-13(2,3)19-12(18)17-14(4,5)9-11(16-8)10-15(17,6)7/h11,16H,9-10H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIFFVDPJLUYRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1C(=O)OC(C)(C)C)(C)C)NC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.